molecular formula C12H15FN2O B1357440 N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide CAS No. 926250-89-7

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide

Cat. No.: B1357440
CAS No.: 926250-89-7
M. Wt: 222.26 g/mol
InChI Key: VXYWHPUEWRDMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide is a compound that has garnered significant interest in the fields of chemistry and biochemistry due to its unique physical and chemical properties. This compound, with the molecular formula C12H15FN2O and a molecular weight of 222

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide typically involves the reaction of 5-amino-2-fluoroaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of N-(5-Nitro-2-fluorophenyl)cyclopentanecarboxamide.

    Reduction: Formation of N-(5-Amino-2-fluorophenyl)cyclopentanol.

    Substitution: Formation of N-(5-Amino-2-substituted-phenyl)cyclopentanecarboxamide.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)cyclopentanecarboxamide
  • N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide
  • N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Uniqueness

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-6-5-9(14)7-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWHPUEWRDMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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